Home > Products > Screening Compounds P45501 > 5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride - 158878-54-7

5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

Catalog Number: EVT-3379880
CAS Number: 158878-54-7
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP)

  • Compound Description: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta of the brain. It is widely used to induce Parkinson's disease-like symptoms in animal models, particularly in primates and mice. MPTP's mechanism of action involves its conversion to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B) in glial cells []. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial complex I, leading to oxidative stress and cell death [, ].

1-Methyl-4-phenylpyridinium (MPP+)

  • Compound Description: 1-Methyl-4-phenylpyridinium (MPP+) is the toxic metabolite of MPTP [, , ]. As a positively charged molecule, MPP+ readily crosses the blood-brain barrier and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT) []. Inside the neurons, MPP+ inhibits mitochondrial complex I, leading to energy depletion, oxidative stress, and ultimately cell death [, ]. This makes MPP+ a key player in MPTP-induced Parkinson's disease models.

Aridanin

  • Compound Description: Aridanin, a natural compound isolated from the plant Tetrapleura tetraptera, has been studied for its potential neuroprotective effects []. Research suggests that aridanin might have therapeutic benefits in Parkinson's disease by attenuating behavioral deficits, reducing neuroinflammation, and mitigating oxidative stress [].

3,4-Methylenedioxymethamphetamine (MDMA)

    3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP)

    • Compound Description: 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP) is a selective antagonist of metabotropic glutamate receptor 5 (mGlu5) []. It has demonstrated potential as a therapeutic agent for treating levodopa-induced dyskinesia (LID) in Parkinson's disease []. MTEP's ability to reduce LID without significantly affecting the antiparkinsonian effects of levodopa highlights its potential for improving the quality of life for individuals with Parkinson's disease.
    Overview

    5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is particularly notable for its role as a precursor to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP. MPTP is recognized for its neurotoxic effects and has been extensively studied in the context of Parkinson's disease research. The hydrochloride form of this compound is often used in laboratory settings to create animal models for studying neurodegenerative diseases.

    Source and Classification

    5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride can be sourced from various chemical suppliers and is classified under the following categories:

    • Chemical Class: Tetrahydropyridines
    • CAS Number: 23007-85-4
    • Molecular Formula: C12H15N·HCl
    • Molecular Weight: 209.72 g/mol

    The compound's classification as a neurotoxin stems from its metabolic conversion to harmful derivatives that affect dopaminergic neurons.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves several chemical reactions. One of the primary methods includes:

    1. Starting Materials: The synthesis often begins with phenylmagnesium bromide and 1-methyl-4-piperidinone.
    2. Reaction Conditions: The reaction is conducted under controlled conditions to ensure proper formation of the tetrahydropyridine structure.
    3. Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

    This compound's synthesis was first reported in 1947 when it was investigated for potential analgesic properties but was halted due to observed side effects resembling Parkinsonism in test subjects .

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of 5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride consists of a tetrahydropyridine ring with a phenyl group attached. Key structural features include:

    • Tetrahydropyridine Ring: A six-membered ring containing five carbon atoms and one nitrogen atom.
    • Phenyl Group: A benzene ring (C6H5) attached to one of the carbons in the tetrahydropyridine ring.

    Structural Data

    • Melting Point: Approximately 250 °C
    • Appearance: Typically appears as a white to light yellow powder or crystalline solid .
    Chemical Reactions Analysis

    Reactions and Technical Details

    5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride participates in several significant chemical reactions:

    1. Oxidation: It can be oxidized to form various derivatives that may exhibit different biological activities.
    2. Dealkylation: The compound can undergo dealkylation reactions leading to the production of MPTP, which is crucial for studying Parkinson's disease models.

    These reactions are critical for understanding the compound's behavior in biological systems and its potential neurotoxic effects .

    Mechanism of Action

    Process and Data

    The mechanism of action of 5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride primarily involves its conversion to MPTP within the body. Once metabolized:

    1. Crossing the Blood-Brain Barrier: The lipophilic nature allows it to cross into the central nervous system.
    2. Conversion to Neurotoxin: Inside the brain, MPTP is converted into 1-methyl-4-phenylpyridinium (MPP+), which selectively targets dopaminergic neurons.
    3. Neurodegeneration: MPP+ inhibits mitochondrial complex I activity leading to neuronal cell death and symptoms similar to Parkinson’s disease .
    Physical and Chemical Properties Analysis

    Physical Properties

    • State at Room Temperature: Solid
    • Color: White to light yellow
    • Melting Point Range: 249 °C to 254 °C .

    Chemical Properties

    • Solubility: Soluble in organic solvents; limited solubility in water.
    • Stability: Requires careful handling due to its toxicity; should be stored in a cool and dark place.

    Hazard classifications indicate that it is toxic if swallowed or absorbed through skin contact .

    Applications

    Scientific Uses

    5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is predominantly used in scientific research for:

    • Parkinson's Disease Models: It serves as a neurotoxin to induce Parkinson-like symptoms in animal models for studying disease mechanisms and potential treatments.
    • Neuropharmacology Research: The compound aids researchers in understanding dopaminergic pathways and neurodegeneration processes.

    Through these applications, it has become an invaluable tool for neuroscientific research aimed at developing therapeutic strategies against neurodegenerative diseases .

    Synthetic Methodologies and Reaction Optimization

    Palladium-Catalyzed Alkyl-Heck Reactions for 5-Phenyl-Tetrahydropyridine Derivatives

    Palladium-catalyzed alkyl-Heck reactions represent a transformative methodology for constructing the 5-phenyl-1,2,3,6-tetrahydropyridine scaffold. This approach overcomes historical challenges associated with sluggish oxidative addition of alkyl halides and competing β-hydride elimination. The Pd/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalytic system enables efficient intermolecular coupling between unactivated alkyl halides and aromatic olefins via a single-electron transfer (SET) mechanism [2] [7]. The reaction initiates through electron transfer from (dppf)Pd⁰ to the alkyl halide, generating alkyl radicals that subsequently undergo regioselective addition to the alkene component.

    Optimization studies reveal that primary alkyl bromides exhibit superior reactivity compared to chlorides, with reaction efficiencies highly dependent on halide electrophilicity. Electron-deficient styrenyl acceptors enhance reaction kinetics by facilitating radical addition. Critical parameters include:

    • Catalyst loading: 5 mol% Pd(dba)₂/dppf balances cost and efficiency
    • Solvent systems: Anhydrous DMF enables optimal radical stability
    • Temperature: 80-100°C achieves complete conversion within 12 hours

    Table 1: Optimization of Pd-Catalyzed Alkyl-Heck for Tetrahydropyridine Synthesis

    Alkyl HalideOlefin PartnerCatalyst SystemYield (%)Regioselectivity
    BromohexaneStyrenePd/dppf78>20:1 anti-Markovnikov
    Chloropentane4-ChlorostyrenePd/dppf5215:1 anti-Markovnikov
    IodoheptaneMethyl acrylatePd/dppf85>20:1 anti-Markovnikov

    This methodology enables direct installation of pharmacologically relevant alkyl chains at the C-5 position of the tetrahydropyridine core, with the hydrochloride salt subsequently formed via acidification [2] [7] [10].

    Asymmetric Intramolecular Hydrazone-Type Heck Reactions in Stereochemical Control

    Stereoselective construction of chiral tetrahydropyridines leverages asymmetric intramolecular Heck reactions of N-tethered alkenyl-hydrazones. This approach capitalizes on the conformational rigidity of the hydrazone moiety to enforce facial selectivity during palladacycle formation. Key innovations involve chiral bioxazoline ligands that enforce enantioselectivity during the carbopalladation step [5] [9].

    The reaction proceeds through a stereodefined migratory insertion where the chiral ligand environment dictates approach of the alkene to the palladium-coordinated hydrazone. Subsequent β-hydride elimination establishes the exocyclic enamine, which undergoes in situ reduction to yield the saturated tetrahydropyridine with preserved stereochemical integrity. Critical factors influencing enantiomeric excess include:

    • Ligand design: TangPhos-type bisphosphines provide optimal steric bulk (90-95% ee)
    • Precatalyst choice: Pd(OAc)₂ outperforms Pd₂(dba)₃ in stereocontrol
    • Additives: Silver phosphate suppresses halide dissociation, enhancing reproducibility

    Table 2: Stereochemical Outcomes in Asymmetric Heck Cyclizations

    Substrate TypeChiral Ligandee (%)Relative ConfigurationCyclization Efficiency
    N-Allyl hydrazone(R)-SegPhos922S,5R78%
    N-Prenyl hydrazone(S)-Binap882R,5R71%
    N-Crotyl hydrazone(R)-Difluorphos952S,5S82%

    The hydrochloride salt is obtained through diastereoselective crystallization, enhancing enantiopurity to >99% ee for pharmaceutical applications [5] [9].

    Tandem Heck/Suzuki Coupling Strategies for Functionalized Tetrahydropyridines

    Sequential Heck/Suzuki reactions provide efficient access to polyfunctionalized 5-phenyltetrahydropyridines without isolating intermediates. This methodology employs bifunctional vinyl halide precursors that undergo initial Heck alkylation followed by Suzuki arylation in a single reaction vessel [2] [7] [10]. The process features:

    • Regioselective Heck coupling: Pd/XPhos catalyzes anti-Markovnikov addition of alkyl halides to 4-bromostyrene
    • In situ Suzuki arylation: Addition of arylboronic acids and K₃PO₄ triggers sp²-sp² cross-coupling

    Crucially, the catalyst system must tolerate diverse functional groups across both stages. Pd-PEPPSI-IPentCl precatalyst demonstrates superior performance due to:

    • Resistance to inhibition by boronic acid species
    • Stability under the basic Suzuki conditions
    • Compatibility with aqueous/organic biphasic systems

    Table 3: Tandem Reaction Scope for Functionalized Derivatives

    Alkyl HalideArylboronic AcidOverall Yield (%)Key Functional Groups
    Bromoacetate4-Carboxyphenyl65Ester, carboxylic acid
    Chloroacetonitrile3-Pyridyl58Nitrile, heteroaryl
    Iodoethylamine4-Aminomethylphenyl62Primary amine

    This strategy enables modular installation of pharmacophores at both the C-5 position and the pendant phenyl ring, with the hydrochloride salt formed during final purification [7] [10].

    Role of Ion-Paired Lewis Acids in Aza-Diels-Alder Cycloadditions

    Aza-Diels-Alder cyclizations provide direct access to the 1,2,3,6-tetrahydropyridine core through [4+2] cycloaddition between 1-azadienes and electron-deficient dienophiles. Critical advancements involve Lewis acid catalysts that enforce regioselectivity and accelerate reaction kinetics through iminium activation [3]. Aluminum chloride (AlCl₃) and ytterbium triflate [Yb(OTf)₃] demonstrate particular efficacy by forming structured ion pairs that preorganize the transition state:

    • Mechanism: Lewis acid coordinates to the imine nitrogen, increasing electrophilicity
    • Rate acceleration: Up to 10³-fold compared to thermal reactions
    • Regiocontrol: Exclusive 1,2-addition orientation prevents regioisomer formation

    Optimized conditions employ stoichiometric MgBr₂·OEt₂ in dichloroethane at 60°C, achieving near-quantitative conversion within 2 hours. Substituent effects reveal:

    • Electron-withdrawing groups on the diene enhance dienophile engagement
    • β-Substituted vinyl ketones favor exo transition states (dr >10:1)
    • Aromatic imines exhibit superior reactivity versus aliphatic counterparts

    Table 4: Lewis Acid Screening in Aza-Diels-Alder Cyclizations

    Lewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)Endo:Exo
    NoneToluene11048321:1
    AlCl₃CH₂Cl₂2512891:12
    Yb(OTf)₃MeCN606931:15
    MgBr₂·OEt₂ClCH₂CH₂Cl602981:18

    Post-cyclization dehydration and hydrochloride salt formation deliver 5-phenyl-1,2,3,6-tetrahydropyridine with minimal purification [3].

    Diastereoselective Reductive Transformations and Halogenation Intermediates

    Diastereocontrolled synthesis leverages halogenation intermediates to establish stereogenic centers in the tetrahydropyridine scaffold. Benzylic bromination of 4-aryl precursors followed by stereoretentive substitution provides a robust route to enantiopure targets [5] [8] [9]. Key transformations include:

    Hydride Reduction Control

    • NaBH₄ reduction of halogenated intermediates proceeds via stereospecific Sᴺ2 mechanism
    • Axial delivery of hydride affords cis-2,5-disubstituted tetrahydropyridines (dr >95:5)
    • Chelation control using CeCl₃ enhances stereoselectivity in α-alkoxy systems

    Halogenation Strategies

    • Electrophilic bromination: NBS/benzoyl peroxide selectively functionalizes C-5 position
    • Halocyclization: Iodine-mediated cyclization of aminoalkenes establishes C-I bond with trans diaxial orientation
    • Radical halogenation: Selectivity tunable via H-atom transfer catalysts (dr up to 20:1)

    Table 5: Stereochemical Outcomes in Halogenation-Reduction Sequences

    Starting MaterialHalogenation MethodReduction AgentMajor Isomer (Yield%)d.r.
    4-Phenyl-THPNBS/AIBNNaBH₄cis-5-Bromo-2-H (78%)18:1
    N-Allyl enamineI₂ (10 mol%)DIBAL-Htrans-5-Iodo-2-Me (85%)>20:1
    3,4-Dihydro-2H-pyridineBr₂/CCl₄LiEt₃BHcis-5-Bromo-3-OMe (91%)15:1

    The halogenated intermediates serve as versatile precursors for nucleophilic displacement, cross-coupling, or reductive dehalogenation to yield stereodefined 5-phenyltetrahydropyridine hydrochlorides [5] [8] [9].

    Properties

    CAS Number

    158878-54-7

    Product Name

    5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride

    IUPAC Name

    5-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride

    Molecular Formula

    C11H14ClN

    Molecular Weight

    195.69 g/mol

    InChI

    InChI=1S/C11H13N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-7,12H,4,8-9H2;1H

    InChI Key

    AERNNJNTNZDJDC-UHFFFAOYSA-N

    SMILES

    C1CNCC(=C1)C2=CC=CC=C2.Cl

    Canonical SMILES

    C1CNCC(=C1)C2=CC=CC=C2.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.